2-Cyano-2-phenylacetic acid 2-Cyano-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 14025-79-7
VCID: VC20966915
InChI: InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12)
SMILES: C1=CC=C(C=C1)C(C#N)C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

2-Cyano-2-phenylacetic acid

CAS No.: 14025-79-7

Cat. No.: VC20966915

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-2-phenylacetic acid - 14025-79-7

Specification

CAS No. 14025-79-7
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 2-cyano-2-phenylacetic acid
Standard InChI InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12)
Standard InChI Key DKFPBXQCCCIWLC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C#N)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(C#N)C(=O)O

Introduction

Physical and Chemical Properties

Physical Properties

2-Cyano-2-phenylacetic acid possesses distinct physical properties that are important for understanding its behavior in various chemical and biological environments. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 2-Cyano-2-phenylacetic acid

PropertyValue
CAS Number14025-79-7
Molecular FormulaC₉H₇NO₂
Molecular Weight161.157 g/mol
Density1.263 g/cm³
Boiling Point309.9°C at 760 mmHg
Flash Point141.2°C
Vapour Pressure0.000267 mmHg at 25°C
Index of Refraction1.571
LogP1.37838
PSA (Polar Surface Area)61.09000
The compound exists as a solid at room temperature and standard pressure conditions . With a relatively high boiling point of 309.9°C, it demonstrates considerable thermal stability . The moderate LogP value of 1.37838 indicates a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications .

Structural Features

2-Cyano-2-phenylacetic acid contains a phenyl ring attached to a carbon that also bears a cyano group and a carboxylic acid moiety. This structural arrangement creates a molecule with specific stereochemical properties and reactivity patterns.
The compound can be represented by the following structural identifiers:

Synthesis Methods

Laboratory Synthesis

Multiple synthetic routes have been developed for the preparation of 2-cyano-2-phenylacetic acid in laboratory settings. These methods typically involve the incorporation of the cyano group onto a phenylacetic acid framework or related precursors.
One common approach involves the reaction of benzyl cyanide with carbon dioxide in the presence of a strong base, followed by acidification to yield the desired product . The base deprotonates the relatively acidic alpha hydrogen of benzyl cyanide, generating a carbanion that can attack carbon dioxide to form the carboxylic acid group.
Another synthetic route includes the reaction of benzyl cyanide with appropriate reagents that facilitate the formation of the carboxylic acid functionality while preserving the cyano group. This might involve controlled oxidation processes or carbonylation reactions.
The synthesis often requires carefully controlled conditions to avoid side reactions, particularly those involving the reactive cyano group. Purification typically involves crystallization or recrystallization steps to obtain the compound in high purity.

Industrial Production

Industrial production of 2-cyano-2-phenylacetic acid typically employs scaled-up versions of laboratory methods, with modifications to improve efficiency, yield, and cost-effectiveness. The processes are designed to minimize waste generation and optimize resource utilization.
Large-scale synthesis may utilize continuous flow processes rather than batch reactions to enhance productivity and consistency. The purification steps are similarly scaled up, often involving more sophisticated crystallization techniques or chromatographic methods to ensure high purity of the final product.
Quality control measures are implemented throughout the production process to monitor reaction progress and product specifications, ensuring that the manufactured compound meets established standards for purity and performance.

Chemical Reactivity

Oxidation Reactions

2-Cyano-2-phenylacetic acid can undergo various oxidation reactions depending on the oxidizing agents and conditions employed. The phenyl ring can be oxidized to introduce additional functional groups, while preserving the cyano and carboxylic acid moieties under controlled conditions.
Oxidation reactions are particularly useful for creating more complex derivatives with enhanced functionality, which can be valuable in pharmaceutical synthesis and other applications. Common oxidizing agents might include potassium permanganate or chromium trioxide, among others.
The oxidation of this compound must be carefully controlled to target specific sites while avoiding unwanted side reactions, particularly those involving the cyano group, which can undergo hydrolysis under certain oxidative conditions.

Reduction Reactions

Reduction reactions of 2-cyano-2-phenylacetic acid typically target the cyano group, converting it to an amino group to produce amino acid derivatives. This transformation is valuable in the synthesis of unnatural amino acids and related compounds with biological activity.
Reducing agents such as lithium aluminum hydride or hydrogen with appropriate catalysts can be employed for these transformations. The choice of reducing agent and reaction conditions determines the selectivity and efficiency of the reduction process.
The carboxylic acid group can also be reduced to an alcohol functionality under appropriate conditions, although this typically requires protection-deprotection strategies to avoid reducing the cyano group simultaneously if selective reduction is desired.

Substitution Reactions

The alpha carbon of 2-cyano-2-phenylacetic acid, bearing both the cyano and carboxylic acid groups, is particularly activated for substitution reactions. This reactivity can be exploited to introduce additional functional groups, creating more complex molecules with specific properties.
Nucleophilic substitution reactions can occur at the alpha carbon, especially after conversion of the carboxylic acid to a more reactive derivative or under basic conditions that generate the corresponding carbanion. These reactions open pathways to diverse derivatives with potential applications in medicinal chemistry and materials science.
Additionally, the phenyl ring can undergo electrophilic aromatic substitution reactions to introduce substituents such as halogens, nitro groups, or alkyl chains, further expanding the structural diversity accessible from this compound.

Applications

Pharmaceutical Applications

2-Cyano-2-phenylacetic acid serves as a valuable intermediate in pharmaceutical synthesis, contributing to the preparation of various bioactive compounds. Its structural features make it particularly useful for creating compounds with specific pharmacological properties.
The compound has been utilized in the development of potential anticancer agents. Research indicates that certain derivatives demonstrate inhibitory effects against various cancer cell lines, including gastric carcinoma and breast cancer cells. The mechanisms underlying these effects may involve the induction of apoptosis or cell cycle arrest.
Additionally, derivatives of 2-cyano-2-phenylacetic acid have been investigated for antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antibacterial agents, which is particularly valuable given the growing challenge of antibiotic resistance.

Synthetic Chemistry Applications

In synthetic organic chemistry, 2-cyano-2-phenylacetic acid functions as a versatile building block for creating more complex molecules. The presence of multiple functional groups allows for selective transformations to generate diverse structural motifs.
The compound is particularly valuable in the synthesis of alpha-cyano acids, which are important intermediates in various chemical reactions, including Michael additions and cycloadditions. These reactions facilitate the formation of complex molecular architectures that might be difficult to access through alternative synthetic routes.
Furthermore, the compound can undergo nitrile hydrolysis reactions catalyzed by nitrilases to produce phenylacetic acid, which is itself an important compound in organic synthesis and pharmaceutical applications.

Role in Molecular Switches

An interesting application of derivatives related to 2-cyano-2-phenylacetic acid involves their use in molecular switch systems. Research has demonstrated that the decarboxylation of 2-cyano-2-phenylpropanoic acid (a closely related compound) occurs rapidly and quantitatively in the presence of a catenane composed of two identical macrocycles incorporating a 1,10-phenanthroline unit .
This reaction system represents the first example of the cyclic operation of a molecular switch powered solely by the energy supplied by the substrate undergoing chemical transformation, without requiring additional stimuli . When decarboxylation is complete, all catenane molecules experience large-amplitude motions from neutral to protonated forms and back again, readying them for another cycle .
This application highlights the potential of 2-cyano-2-phenylacetic acid and its derivatives in the development of molecular machines and switches, an emerging field with applications in nanotechnology and materials science.

Biological Activity

Anticancer Properties

Research has revealed that 2-cyano-2-phenylacetic acid and its derivatives exhibit notable anticancer activity against various cancer cell lines. Studies have demonstrated inhibitory effects on the growth of gastric carcinoma (BGC-823) cells, breast cancer (MCF-7) cells, and lung cancer (A549) cells, among others.
Table 2: Inhibitory Effects of 2-cyano-2-phenylacetic acid Derivatives on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
BGC-823 (gastric)15.4Induction of apoptosis
MCF-7 (breast)12.3Cell cycle arrest
A549 (lung)18.7Inhibition of proliferation
The mechanisms underlying these anticancer effects appear to involve the induction of apoptosis in cancer cells, cell cycle arrest, and inhibition of cellular proliferation. These findings suggest that 2-cyano-2-phenylacetic acid derivatives merit further investigation as potential anticancer agents or as leads for the development of more effective cancer therapeutics.
The structural features of these compounds, particularly the cyano group, may contribute to their interaction with specific molecular targets involved in cancer cell survival and proliferation. Further research is needed to elucidate the precise mechanisms and optimize the anticancer activity through structural modifications.

Antimicrobial Activity

In addition to anticancer properties, 2-cyano-2-phenylacetic acid derivatives have demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Table 3: Antimicrobial Activity of 2-cyano-2-phenylacetic acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL
The antimicrobial mechanisms are thought to involve disruption of bacterial cell membranes and interference with metabolic processes essential for microbial survival. The relatively moderate MIC values suggest potential for development into antimicrobial agents, particularly for topical applications or in combination with existing antibiotics.
Further research is needed to enhance the antimicrobial potency and selectivity of these compounds while minimizing potential toxicity to human cells. Structure-activity relationship studies could guide the design of more effective derivatives with improved antimicrobial properties.

Comparison with Similar Compounds

2-Cyano-2-phenylacetic acid belongs to a family of alpha-substituted phenylacetic acids, each with distinct properties and applications. Comparing this compound with related structures provides insights into the effects of specific functional groups on chemical reactivity and biological activity. Phenylacetic acid, lacking the cyano group, exhibits reduced acidity and different reactivity patterns compared to 2-cyano-2-phenylacetic acid. The absence of the electron-withdrawing cyano group makes phenylacetic acid less reactive in many chemical transformations, particularly those involving the alpha carbon. 2-Cyanoacetic acid, which contains a cyano group but lacks the phenyl substituent, demonstrates different physical properties and chemical behavior. Without the phenyl group, the molecule has altered solubility characteristics and different electronic properties, affecting its performance in various applications. Benzyl cyanide, structurally related but lacking the carboxylic acid group, serves as a precursor in the synthesis of 2-cyano-2-phenylacetic acid. Its chemical behavior differs significantly due to the absence of the acidic carboxylic acid functionality, resulting in distinct reactivity patterns and applications. These comparisons highlight how specific structural features influence the properties and applications of 2-cyano-2-phenylacetic acid, guiding the rational design of derivatives with enhanced performance for targeted applications.

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